molecular formula C5H14Cl2N2 B1613470 (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride CAS No. 477873-22-6

(1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride

Cat. No.: B1613470
CAS No.: 477873-22-6
M. Wt: 173.08 g/mol
InChI Key: VZCLGIZICFQJBX-RSLHMRQOSA-N
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Description

(1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride is a chiral diamine compound that has gained significant attention in various fields of chemistry and industry. This compound is known for its unique stereochemistry and its ability to act as a chiral ligand in asymmetric synthesis. The presence of two chiral centers in the cyclopentane ring makes it an important building block for the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride typically involves the reduction of the corresponding diketone or diester precursor. One common method is the catalytic hydrogenation of trans-1,2-cyclopentanedione using a chiral catalyst to obtain the desired diamine. The reaction is usually carried out under mild conditions with hydrogen gas and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of chiral catalysts and optimized reaction conditions ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding diketone.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The diamine can undergo substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include substituted cyclopentanediamine derivatives, diketones, and amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride is used as a chiral ligand in asymmetric synthesis. It is employed in the preparation of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used as a building block for the synthesis of biologically active molecules. Its chiral nature makes it valuable in the study of enzyme-substrate interactions and the development of chiral drugs.

Medicine

In medicine, this compound is used in the synthesis of chiral drugs. Its ability to form enantiomerically pure compounds is crucial in the development of drugs with specific pharmacological activities.

Industry

In the industrial sector, this compound is used in the production of chiral catalysts and ligands. It is also employed in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride involves its ability to act as a chiral ligand. It forms complexes with metal ions, which can then catalyze asymmetric reactions. The chiral environment provided by the diamine ligand induces enantioselectivity in the reaction, leading to the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific reaction and the metal ion used.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-1,2-Diphenylethylenediamine
  • (1S,2S)-1,2-Diaminocyclohexane
  • (1S,2S)-1,2-Diaminopropane

Uniqueness

(1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride is unique due to its cyclopentane ring structure, which provides a rigid and well-defined chiral environment. This makes it particularly effective as a chiral ligand in asymmetric synthesis compared to other similar compounds with different ring structures or substituents.

Properties

IUPAC Name

(1S,2S)-cyclopentane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCLGIZICFQJBX-RSLHMRQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647787
Record name (1S,2S)-Cyclopentane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477873-22-6
Record name (1S,2S)-Cyclopentane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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